Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine

ACAT inhibition heteroaryl SAR pyrazole

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6; C19H22N4; MW 306.41) is a secondary amine building block that serves as the direct and only published synthetic precursor to FR186054 (compound 3aq), a potent, orally active acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor developed by Fujisawa Pharmaceutical Co. The compound incorporates a pyrazol-3-yl substituted benzylamino group linked via a methylene bridge to a 4-(dimethylamino)phenyl moiety, providing a defined combination of hydrogen-bond donor/acceptor sites (HBD=2, HBA=3) and a measured LogP of 2.9.

Molecular Formula C19H22N4
Molecular Weight 306.4 g/mol
CAS No. 179056-31-6
Cat. No. B6317911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine
CAS179056-31-6
Molecular FormulaC19H22N4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3
InChIInChI=1S/C19H22N4/c1-23(2)18-8-6-15(7-9-18)13-20-14-16-4-3-5-17(12-16)19-10-11-21-22-19/h3-12,20H,13-14H2,1-2H3,(H,21,22)
InChIKeyDKSZPSQAOOONHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6): A Validated Synthetic Intermediate for Orally Efficacious ACAT Inhibitors


Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6; C19H22N4; MW 306.41) is a secondary amine building block that serves as the direct and only published synthetic precursor to FR186054 (compound 3aq), a potent, orally active acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor developed by Fujisawa Pharmaceutical Co. [1]. The compound incorporates a pyrazol-3-yl substituted benzylamino group linked via a methylene bridge to a 4-(dimethylamino)phenyl moiety, providing a defined combination of hydrogen-bond donor/acceptor sites (HBD=2, HBA=3) and a measured LogP of 2.9 [2]. It is supplied commercially at 95% purity as a building block for medicinal chemistry and drug discovery applications .

Why Generic Substitution Fails for Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6)


This compound is not a freely interchangeable secondary amine building block. It is the product of a multi-step synthetic sequence starting from 3-acetylbenzonitrile and N,N-dimethylformamide dimethylacetal, proceeding through pyrazole formation (3-(1H-pyrazol-3-yl)benzonitrile, CAS 149739-51-5), nitrile reduction to aldehyde (3-(1H-pyrazol-3-yl)benzaldehyde, CAS 179057-26-2), and reductive amination with 4-(dimethylamino)benzylamine [1]. Substituting a generic benzylamine or a different heteroaryl-substituted benzylamine would yield a structurally distinct secondary amine, precluding access to the specific trisubstituted urea architecture of FR186054. Critically, the pyrazol-3-yl moiety on the N-benzyl group was identified through systematic SAR as the heteroaromatic ring providing the optimal balance of in vitro ACAT potency, in vivo hypocholesterolemic efficacy, and adrenal safety—other heteroaryl groups (including thiazolyl, imidazolyl, and pyridyl) were evaluated and found inferior on one or more of these dimensions [2].

Product-Specific Quantitative Evidence Guide: Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6)


Pyrazol-3-yl Heteroaryl Selection: Superior ACAT Inhibitory Profile Versus Other Heteroaryl Groups in Trisubstituted Urea Series

In a systematic SAR study of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas (series 3), the pyrazol-3-yl group (Ar1 = pyrazol-3-yl) was identified as the preferred heteroaromatic ring providing a 'good profile of biological activity' [1]. The downstream urea product derived from this amine intermediate (compound 3aq, FR186054) exhibited in vitro ACAT IC50 = 99 nM in rabbit intestinal microsomes. In cholesterol-fed rats, FR186054 produced dose-dependent hypocholesterolemic effects with ED50 = 0.046 mg/kg when administered via the diet, and ED50 = 0.44 mg/kg by oral gavage in PEG400 vehicle [1]. Other heteroaryl-substituted analogs within the same series (type 2 and type 3 compounds bearing thiazolyl, imidazolyl, or pyridyl Ar1 groups) were evaluated but did not match this combined potency and safety profile; the type 3 series was explicitly reported as 'superior' to the type 2 series [1].

ACAT inhibition heteroaryl SAR pyrazole hypocholesterolemic efficacy

Synthetic Coupling Yield: 76% Conversion to Urea Product Under Published Conditions

The reaction of dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine with phenyl N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]carbamate in toluene as solvent, in the presence of triethylamine, produced the target urea 1-(4-dimethylamino-benzyl)-3-(6-methyl-2,4-bis-methylsulfanyl-pyridin-3-yl)-1-[3-(2H-pyrazol-3-yl)-benzyl]-urea in 76% yield [1]. This yield was achieved at preparative scale under the published conditions for FR186054 synthesis [2]. While direct yield comparisons with alternative amine building blocks in the identical coupling reaction are not publicly available, this 76% isolated yield provides a quantitative benchmark for synthetic feasibility assessment.

urea coupling synthetic yield FR186054 amine reactivity

Physicochemical Property Differentiation: Measured LogP, Hydrogen Bonding, and Rotatable Bond Profile

The compound has a computed octanol/water partition coefficient (LogP) of 2.9, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 6 rotatable bonds, a sp3 carbon fraction of 0.21, and a topological polar surface area of 44 Ų [1]. These values place it in a physicochemical space distinct from other commercially available pyrazole-containing benzylamine building blocks. For comparison, the upstream aldehyde intermediate 3-(1H-pyrazol-3-yl)benzaldehyde (CAS 179057-26-2) has a lower molecular weight (172.19), lacks the dimethylamino group, and has different hydrogen bonding capacity, while the nitrile precursor 3-(1H-pyrazol-3-yl)benzonitrile (CAS 149739-51-5) has MW 169.19 with no basic amine center [1]. The combination of a basic dimethylamino group (pKa ~5 for the anilinium) and a secondary benzylamino nitrogen in the same scaffold provides dual protonation sites not present in simpler benzylamine building blocks.

LogP hydrogen bond donors physicochemical properties building block selection

Commercial Purity Specification: 95% Minimum Purity as a Procurement Quality Gate

Commercial suppliers list this compound at a minimum purity of 95% . This specification is consistent with the purity tier expected for a late-stage synthetic intermediate used in medicinal chemistry campaigns. The compound is offered in milligram, gram, multi-gram, and kilogram quantities, supporting progression from early discovery through preclinical development . While purity specifications are standard across many building block suppliers, the availability of this specific amine at 95% purity from catalog stock distinguishes it from custom-synthesis-only building blocks that may require 4-8 week lead times and lack batch-to-batch quality documentation.

purity specification quality control building block procurement 95% purity

Best Research and Industrial Application Scenarios for Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine (CAS 179056-31-6)


Synthesis of FR186054 and Structural Analogs for ACAT Inhibition Studies

This amine is the direct, literature-precedented coupling partner for the preparation of FR186054 and closely related N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea ACAT inhibitors [1]. Researchers investigating cholesterol metabolism, atherosclerosis, or lipid-lowering mechanisms can employ this building block to generate the exact compound (FR186054) that demonstrated an in vitro ACAT IC50 of 99 nM and in vivo ED50 values of 0.046–0.44 mg/kg in cholesterol-fed rats [1]. The compound's role as the penultimate intermediate in the published six-step synthesis makes it an essential procurement item for any laboratory seeking to reproduce, validate, or extend the Fujisawa ACAT inhibitor series.

Medicinal Chemistry Library Synthesis Around Pyrazole-Containing Trisubstituted Ureas

The secondary amine functionality of CAS 179056-31-6 permits diversification through reaction with a range of electrophiles—isocyanates, carbamates, acyl chlorides, sulfonyl chlorides, and alkyl halides—to generate focused libraries of ureas, amides, sulfonamides, and tertiary amines [2]. The demonstrated 76% urea coupling yield provides a validated starting point for parallel synthesis campaigns. The embedded pyrazol-3-yl pharmacophore, which was specifically selected over other heteroaryl groups in the SAR campaign [3], offers a privileged starting point for lead optimization programs targeting related enzymes or receptors.

Reference Standard for Analytical Method Development and Impurity Profiling of FR186054

As the immediate synthetic precursor to FR186054, CAS 179056-31-6 is a potential process impurity or degradation product in FR186054 drug substance. Analytical development groups can procure this compound at 95% purity for use as a reference standard in HPLC purity methods, LC-MS impurity identification, and stability-indicating assays. Its distinct chromatographic properties (LogP = 2.9, dual basic centers) facilitate separation from the neutral urea product.

Building Block for CNS-Penetrant or Orally Bioavailable Lead Series

With a measured LogP of 2.9, 2 HBD, 3 HBA, and 6 rotatable bonds [4], this amine occupies physicochemical space consistent with CNS drug-likeness and oral bioavailability. The dimethylamino group provides a basic center for potential engagement with aspartic acid residues or for tuning solubility through salt formation. Medicinal chemists exploring pyrazole-containing ligands for CNS targets (e.g., kinases, GPCRs, ion channels) can use this building block to rapidly access lead-like chemical space without the need for de novo synthesis of the pyrazol-3-yl benzylamino scaffold.

Quote Request

Request a Quote for Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.